molecular formula C13H24O2 B1149523 (Z)-tridec-2-enoic acid CAS No. 132636-26-1

(Z)-tridec-2-enoic acid

Cat. No.: B1149523
CAS No.: 132636-26-1
M. Wt: 212.32846
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-tridec-2-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H24O2 and its molecular weight is 212.32846. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activity : Studies have been conducted on synthesizing various derivatives of (Z)-tridec-2-enoic acid and related compounds. For instance, (Z)-3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives have been synthesized and investigated for their antiviral and immunomodulating activities. These derivatives were created through reactions involving N3-substituted amidrazones and maleic anhydride and showed promising biological activities (Modzelewska-Banachiewicz et al., 2009).

  • Chemical Characterization and Analysis : Research has also focused on the chemical characterization and analysis of this compound and its analogs. For example, the synthesis and 19F NMR study of a related compound, Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid (oleic acid-F13), has been reported. This study detailed the synthesis process and provided NMR spectroscopic analysis for detailed characterization (Buchanan et al., 2003).

  • Pharmacological Properties : Some research has investigated the pharmacological properties of compounds structurally similar to this compound. For instance, a study on the GABAB receptor antagonist and GABAA receptor agonist properties of a δ-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid, demonstrated that this compound has potential as a lead for the development of new potent and selective GABAB-antagonists (Dickenson et al., 1988).

  • Application in Natural Product Synthesis : The compound has also been a subject of interest in the synthesis of natural products. An example is the co-cultivation of fungal strains leading to the production of unusual polyketides, such as (Z)-2-ethylhex-2-enedioic acid, which are structurally related to this compound (Kossuga et al., 2013).

  • Inhibition of Biochemical Pathways : Studies have also explored the inhibition of biochemical pathways by compounds similar to this compound. For example, cyclopropene fatty acids, which share structural similarities, have been shown to interfere with the production of sex pheromones in insects, highlighting their potential use in controlling insect behavior (Gosalbo et al., 1992).

Properties

IUPAC Name

tridec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVYBECSNBLQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865638
Record name Tridec-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11-tridecenoic acid; 12-tridecenoic acid;
Name
11-tridecenoic acid
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reactant
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